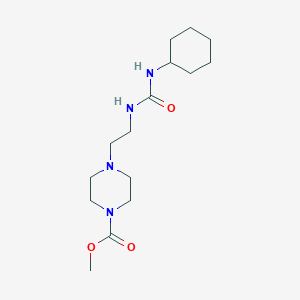

Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O3/c1-22-15(21)19-11-9-18(10-12-19)8-7-16-14(20)17-13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFDYKNBCWYJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with cyclohexyl isocyanate and subsequent esterification. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Piperazine derivatives often differ in their substituents, ester groups, and biological activities. Below is a detailed comparison:

Substituent Variations

- Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate (304d) Structure: Features an indole group instead of cyclohexylurea. Synthesis: Synthesized via hydroformylation/Fischer indolization with 94% yield, demonstrating efficient coupling under Rh-catalyzed conditions .

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3)

- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Structure: Lacks an ester group but includes a diphenylethyl chain. Activity: Known analgesic and opioid-like effects, with enantiomers showing distinct pharmacological profiles .

Ester Group Modifications

- Methyl vs. Ethyl Esters : The methyl ester in the target compound may offer higher metabolic stability compared to ethyl esters (e.g., Ethyl 4-((1-hydroxy-2-phenylindol-3-yl)methyl)piperazine-1-carboxylate) due to reduced susceptibility to esterase hydrolysis .

Urea and Carbamate Variations

- tert-Butyl 4-(2-(3-Allylureido)ethyl)piperazine-1-carboxylate

Antimicrobial Activity

- Xanthenone-Piperazine Hybrids (e.g., Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate) Activity: 94% inhibition of M. tuberculosis growth, attributed to the extended piperazine chain and xanthenone core . Target Compound: No direct antimicrobial data available, but the cyclohexylurea may enhance membrane penetration.

Serotonin Receptor Modulation

- p-MPPI and p-MPPF

Analgesic Potential

Biological Activity

Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Chemical Structure:

- Molecular Formula: C14H22N4O2

- Molecular Weight: 278.35 g/mol

Synthesis:

The synthesis typically involves the reaction of piperazine derivatives with cyclohexyl isocyanate, followed by esterification. Common solvents include dichloromethane or tetrahydrofuran, with catalysts like triethylamine facilitating the reaction.

This compound interacts with various biological targets, influencing several pathways:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes involved in metabolic processes, particularly soluble epoxide hydrolase (sEH), which plays a role in inflammatory responses .

- Receptor Modulation: It may act on specific receptors, modulating their activity and leading to physiological effects such as anti-inflammatory responses or modulation of neurotransmitter systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Effects: The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties: It effectively reduces the production of pro-inflammatory cytokines in activated immune cells, suggesting its role as a therapeutic agent in inflammatory diseases .

In Vivo Studies

In vivo studies highlight its potential therapeutic applications:

- Animal Models: Research indicates that this compound can significantly reduce inflammation and improve symptoms in models of rheumatoid arthritis and other autoimmune disorders. For instance, it demonstrated a reduction in paw swelling and joint damage in murine models .

- Pharmacokinetics: Studies on bioavailability reveal that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles in biological systems .

Case Studies

-

Case Study on Anti-Cancer Activity:

A study conducted on human breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway . -

Case Study on Inflammation:

In a murine model of lipopolysaccharide-induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating sepsis or severe inflammatory responses .

Comparative Analysis

| Property/Activity | This compound | Other Piperazine Derivatives |

|---|---|---|

| Molecular Weight | 278.35 g/mol | Varies |

| Biological Target | sEH, various receptors | Various |

| Anti-Cancer Activity | Significant against breast cancer cells | Varies |

| Anti-Inflammatory Effects | Reduces cytokine production | Varies |

| Pharmacokinetics | Good absorption and distribution | Varies |

Q & A

Q. What are the common synthetic routes for Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. A key intermediate, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, can undergo nucleophilic substitution with 3-cyclohexylurea. Reaction optimization includes:

- Base selection : Substituting traditional bases (e.g., DBU) with tetramethylguanidine improves diazo group stability .

- Purification : Column chromatography with hexanes/EtOAC (1:1) and 0.25% Et3N enhances purity (yield ~45%) .

- Protection/deprotection : tert-butyl carbamate (Boc) groups are used to protect amines, requiring acidic conditions (e.g., TFA) for removal .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : 1H and 13C NMR confirm piperazine ring substitution and urea linkage.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves stereochemistry and confirms crystal packing, as seen in tert-butyl diazoacetyl derivatives .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Storage : Under inert gas (N2/Ar) at -20°C in amber vials to prevent hydrolysis of the urea group .

- Handling : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (GHS Category 2) .

- Stability testing : Monitor degradation via TLC or HPLC under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel synthetic pathways for this compound?

The ICReDD program () employs quantum chemical calculations to predict reaction pathways and optimize conditions:

- Reaction path search : Identifies low-energy transition states for urea bond formation.

- Machine learning : Analyzes historical reaction data to recommend solvent/base combinations (e.g., Et3N vs. TMG) .

- Feedback loops : Experimental yields (e.g., 45% in ) refine computational models for scalability.

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Contradictions often arise from stereochemistry or assay variability. Methodological approaches include:

- Enantiomer separation : Chiral HPLC isolates stereoisomers, as done for MT-45 derivatives to study differential opioid receptor binding .

- Dose-response standardization : IC50 values are compared under uniform conditions (pH, temperature) .

- Meta-analysis : Cross-referencing PubChem bioassay data (e.g., enzyme inhibition) with in-house results to identify outliers .

Q. How does modifying the cyclohexylureido or piperazine moieties affect the compound's pharmacological profile and selectivity?

- Cyclohexylureido modifications :

- Piperazine substitutions :

- N-methylation : Reduces hydrogen bonding capacity (TPSA <90 Ų), altering receptor binding kinetics .

- Electron-withdrawing groups : Chloroacetyl derivatives (e.g., ) improve electrophilicity for covalent target engagement.

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution or hydrolysis reactions?

- Nucleophilic substitution : The chloroacetyl group undergoes SN2 displacement with amines (e.g., benzylamine) at room temperature, monitored by 13C NMR .

- Hydrolysis : Under basic conditions (pH >10), the urea bond cleaves to form cyclohexylamine and CO2, quantified via gas evolution .

- pH-dependent stability : Hydrolysis rates increase 10-fold at pH 12 vs. pH 7, critical for formulation studies .

Q. How are structure-activity relationship (SAR) studies designed to prioritize derivatives for preclinical testing?

- Library design : Parallel synthesis generates 50–100 analogs with systematic variations (e.g., piperazine N-substituents) .

- High-throughput screening : IC50 values against target enzymes (e.g., kinases) are compared to parent compound .

- ADMET profiling : Aqueous solubility (<10 µM) and CYP450 inhibition (e.g., CYP3A4 IC50 >50 µM) filter out toxic candidates .

Q. Methodological Notes

- Data contradiction resolution : Combine enantiopure synthesis , standardized bioassays , and meta-data analysis.

- Advanced synthesis : Use flow reactors for diazoacetyl intermediates to improve safety and yield .

- Safety : Follow GHS protocols for irritant handling (Category 2A) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.